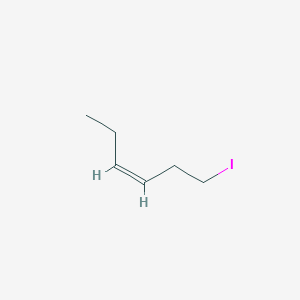

(Z)-1-iodohex-3-ene

Description

Significance of Alkenyl Halides in Modern Synthetic Chemistry

Alkenyl halides, organic compounds containing a halogen atom bonded to a double-bonded carbon, are fundamental building blocks in organic chemistry. Their importance stems from their participation in a wide array of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. nih.govacs.org These reactions, such as the Suzuki, Stille, and Negishi couplings, are central to the formation of carbon-carbon bonds, enabling the construction of complex molecular scaffolds from simpler precursors.

The geometry of the double bond (Z or E) in an alkenyl halide is often crucial, as this stereochemistry can be transferred to the final product. Z-alkenyl halides, in particular, are key for accessing specific stereoisomers of pharmaceuticals, agrochemicals, and biologically active natural products. nih.govacs.org However, the synthesis of Z-alkenyl halides can be challenging. acs.org The development of new, efficient, and highly stereoselective methods for their preparation remains an active area of research, underscoring their value to the chemical community. nih.govacs.org

Unique Reactivity Profile of (Z)-1-iodohex-3-ene

This compound is classified as an allylic iodide, meaning the iodine atom is attached to a carbon atom adjacent to a double bond. This structural feature confers a distinct reactivity profile. The carbon-iodine bond is relatively weak and polarized, making the carbon atom electrophilic and the iodide an excellent leaving group.

This reactivity is harnessed in several key synthetic operations:

Alkylation Reactions: As a potent alkylating agent, this compound can introduce the (Z)-hex-3-enyl group into other molecules. For instance, it reacts with nucleophiles like the resonance-stabilized carbanion of ethyl acetoacetate (B1235776) to form new carbon-carbon bonds. esf.edu This type of reaction was a key step in a stereoselective synthesis of the insect pheromone exo-brevicomin (B1210355). esf.edu

Precursor to Wittig Reagents: The compound can be converted into a phosphonium (B103445) salt by reacting it with triphenylphosphine (B44618). This salt is a precursor to a Wittig reagent, which is then used to convert aldehydes or ketones into alkenes with the Z-configuration of the original double bond preserved. This strategy has been successfully employed in the total synthesis of the methyl ester of MaR2n-3 DPA, a specialized pro-resolving mediator with potential therapeutic applications. unit.no

Cross-Coupling Reactions: The carbon-iodine bond is highly suitable for participating in palladium-catalyzed cross-coupling reactions. While the loss of stereochemistry can be a concern in reactions of Z-alkenyl halides, specific ligands and reaction conditions can be employed to ensure the Z-geometry is maintained. organic-chemistry.orgrsc.org This allows for the coupling of the (Z)-hex-3-enyl unit with various partners (like aryl, vinyl, or alkynyl groups) to construct more complex dienes and enynes. It has been used in Suzuki coupling conditions for pheromone synthesis. google.com

Sigmatropic Rearrangements: As an allylic iodide, it can undergo metal-catalyzed rearrangements. For example, copper-catalyzed reactions with diazoesters can generate iodonium (B1229267) ylides, which then undergo sigmatropic rearrangements to form functionalized α-iodoesters. nih.gov

| Target Molecule/Intermediate | Reaction Type | Reference |

|---|---|---|

| exo-Brevicomin precursor (Ethyl (5Z)-2-acetyl-oct-5-enoate) | Alkylation | esf.edu |

| MaR2n-3 DPA precursor ((Z)-hex-3-en-1-yl)triphenylphosphonium iodide) | Wittig Reagent Formation | unit.no |

| trans-2,cis-6-Nonadienal precursor | Intermediate | |

| E-9, Z-11-hexadecadienal diethyl acetal (B89532) precursor | Suzuki Coupling | google.com |

Overview of Current Academic Research Directions for this compound

Current research involving this compound and related Z-alkenyl halides is primarily focused on their application in the stereoselective synthesis of complex and biologically significant molecules. The ability to introduce a cis-alkene at a specific position is of high value.

Key research trends include:

Natural Product Synthesis: The compound serves as a key building block in the total synthesis of natural products where the Z-alkene motif is a critical structural feature. Its use in the synthesis of the lipid mediator MaR2n-3 DPA and insect pheromones like exo-brevicomin and E-9, Z-11-hexadecadienal highlights this trend. esf.eduunit.nogoogle.com Research in this area continues to push the boundaries of synthetic efficiency and stereocontrol.

Development of Stereoretentive Cross-Coupling Methods: A major challenge in using Z-alkenyl halides is preventing isomerization to the more thermodynamically stable E-isomer during cross-coupling reactions. Consequently, a significant area of research is the development of new catalyst systems (palladium or other metals) and ligands that can facilitate these couplings with high yield and, crucially, high fidelity in retaining the Z-geometry. organic-chemistry.orgrsc.org

Exploration of Novel Transformations: Researchers are continuously exploring new reactions for allylic iodides. This includes developing novel metal-catalyzed processes that can regioselectively and stereoselectively transform the C-I bond into other functional groups or trigger complex cascade reactions and rearrangements. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11I |

|---|---|

Molecular Weight |

210.06 g/mol |

IUPAC Name |

(Z)-1-iodohex-3-ene |

InChI |

InChI=1S/C6H11I/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3- |

InChI Key |

PEZZEOHNSDWFOS-ARJAWSKDSA-N |

Isomeric SMILES |

CC/C=C\CCI |

Canonical SMILES |

CCC=CCCI |

Origin of Product |

United States |

Synthetic Methodologies for Z 1 Iodohex 3 Ene

Classical Halogenation and Halogen Exchange Reactions

Iodination of Hexenes via Electrophilic Addition Pathways

The direct iodination of hexenes through electrophilic addition is a fundamental approach to forming iodo-substituted hexanes. However, the reaction of alkenes with iodine (I₂) is generally less vigorous and often reversible compared to reactions with chlorine (Cl₂) or bromine (Br₂). chemistryscore.comscience-revision.co.uk The process involves the electrophilic attack of iodine on the carbon-carbon double bond of a hexene molecule. chemistryscore.comlibretexts.org This attack leads to the formation of a cyclic iodonium (B1229267) ion intermediate. chemistryscore.com

The iodonium ion is then susceptible to attack by a nucleophile. In the case of simple iodination, the nucleophile is an iodide ion (I⁻), which attacks the carbon atom from the side opposite to the bridging iodine, resulting in an anti-addition product. chemistryscore.com This stereospecificity is a key feature of this mechanism. However, the direct addition of iodine across a double bond to produce a vicinal diiodide is often thermodynamically unfavorable and can result in low yields. chemistryscore.com For the specific synthesis of (Z)-1-iodohex-3-ene, direct iodination of a suitable hexene precursor would require careful control of reaction conditions and may not be the most efficient method due to potential side reactions and the formation of isomeric mixtures.

It is important to note that the reactivity of halogens with alkenes follows the order F₂ > Cl₂ > Br₂ > I₂. chemistryscore.com While fluorination is highly exothermic and difficult to control, iodination is at the other end of the spectrum, being a slower and often reversible process. chemistryscore.comscience-revision.co.uk

Halogen Exchange Reactions from Bromo- or Chlorohexenes

A more common and often more effective method for the synthesis of iodoalkanes is through halogen exchange reactions, famously exemplified by the Finkelstein reaction. manac-inc.co.jp This method involves the conversion of an alkyl chloride or bromide into an alkyl iodide. manac-inc.co.jp The reaction is a bimolecular nucleophilic substitution (SN2) process where a halide on the substrate is replaced by another. manac-inc.co.jp

For the synthesis of this compound, this would typically involve starting with a corresponding bromo- or chloro-derivative, such as (Z)-1-bromohex-3-ene or (Z)-1-chlorohex-3-ene. The reaction is driven to completion by the use of a salt of the desired halide (e.g., sodium iodide) in a solvent where the starting halide salt is less soluble than the newly formed one. For instance, using sodium iodide in acetone (B3395972) is a classic combination, as sodium chloride and sodium bromide are less soluble in acetone and will precipitate out, driving the equilibrium towards the formation of the iodoalkane.

Alkylation and Substitution Approaches to this compound

Alkylation Reactions Utilizing Iodine-Containing Reagents

Alkylation reactions provide another pathway to this compound. This can involve the use of organometallic reagents or the alkylation of a suitable nucleophile with an iodine-containing electrophile. For example, a research study demonstrated the alkylation of a C11 secondary alcohol with bromoacetate, followed by the introduction of the remaining aliphatic tail via allylation with (Z)-1-iodohex-2-ene. rsc.orgresearchgate.net While this example uses a related iodoalkene, the principle of using an iodine-containing reagent in an alkylation step is a key synthetic strategy.

In another instance, the reaction of this compound itself with ethyl acetoacetate (B1235776) in the presence of sodium hydride led to the formation of ethyl (5Z)-2-acetyl-oct-5-enoate. esf.edu This demonstrates the utility of this compound as an alkylating agent in carbon-carbon bond-forming reactions.

Nucleophilic Substitution of Precursor Alcohols to Form this compound

The conversion of alcohols to alkyl iodides is a well-established transformation in organic synthesis. The hydroxyl group of an alcohol is a poor leaving group, but it can be converted into a good leaving group, facilitating nucleophilic substitution. libretexts.orgyoutube.com

One common method involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). In a specific synthesis, (Z)-hex-3-en-1-ol was reacted with a mixture of dichloromethane, triphenylphosphine, imidazole, and iodine to afford the intermediate this compound. unit.no Similarly, the halogenation of certain precursor alcohols with PPh₃, imidazole, and I₂ in toluene (B28343) has been used to produce the corresponding alkyl iodides. researchgate.net

Another approach is the reaction of alcohols with strong hydrohalic acids like hydroiodic acid (HI). libretexts.org The reaction mechanism depends on the structure of the alcohol. For primary alcohols, the reaction typically proceeds through an SN2 mechanism, while for secondary and tertiary alcohols, an SN1 mechanism involving a carbocation intermediate is more common. libretexts.orglibretexts.orgmasterorganicchemistry.com To form this compound from (Z)-hex-3-en-1-ol, which is a primary alcohol, the reaction with HI would likely follow an SN2 pathway. youtube.com

Specialized Stereoselective Synthesis Routes for this compound

Achieving the desired (Z)-stereochemistry of the double bond often requires specialized synthetic methods that offer high levels of stereocontrol.

One reported stereoselective synthesis of the fatty acid portion of nigricanoside A involved an allylation step using (Z)-1-iodohex-2-ene with high diastereoselectivity. rsc.orgresearchgate.net While the specific target in this case was not this compound, the methodology highlights the use of stereodefined iodoalkenes in complex molecule synthesis.

Another powerful strategy for the stereoselective synthesis of substituted alkenes is the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction can be used to create multi-substituted 1,3-diene scaffolds with defined stereochemistry. nih.gov The geometry of the double bonds is determined by the stereochemistry of the starting materials, and even (Z)-isomers can often be used without isomerization. nih.gov While a direct application to this compound synthesis is not detailed in the provided context, the principles of this reaction are highly relevant for constructing such a molecule with high stereopurity.

Furthermore, the synthesis of (Z)-1-iodohex-1-ene has been achieved from hex-1-yne, and this compound can then be used in further reactions. thieme-connect.comuni-muenchen.de This suggests that functional group manipulation of a stereodefined starting material is a viable route to related compounds like this compound.

The following table summarizes some of the reagents and reaction types discussed for the synthesis of iodoalkanes, which are applicable to the synthesis of this compound.

| Reagent/Reaction Type | Precursor | Product | Reaction Class |

| Iodine (I₂) | Hexene | Vicinal diiodide | Electrophilic Addition |

| Sodium Iodide (NaI) | Bromo- or Chlorohexene | Iodohexene | Halogen Exchange (Finkelstein) |

| Triphenylphosphine (PPh₃), Imidazole, Iodine (I₂) | (Z)-hex-3-en-1-ol | This compound | Nucleophilic Substitution |

| Hydroiodic Acid (HI) | (Z)-hex-3-en-1-ol | This compound | Nucleophilic Substitution |

Wittig Reactions for Z-Alkene Construction and Iodo-Derivatives

The Wittig reaction and its variants are powerful tools for the formation of carbon-carbon double bonds with defined stereochemistry. For the synthesis of Z-alkenes, non-stabilized ylides are typically employed, as they predominantly yield the (Z)-isomer. wikipedia.orgorganic-chemistry.org The reaction sequence generally involves the preparation of a phosphonium (B103445) ylide, which then reacts with an aldehyde or ketone to form an oxaphosphetane intermediate. This intermediate subsequently collapses to furnish the desired alkene and a phosphine (B1218219) oxide byproduct. organic-chemistry.org

In the context of synthesizing this compound, a common strategy involves a two-step process. First, a Z-selective Wittig reaction is performed to construct the hexene backbone. Following this, the terminal hydroxyl group is converted into an iodide.

A documented synthesis of a related phosphonium salt, (Z)-hex-3-en-1-yliodotriphenyl-λ5-phosphane, illustrates this principle. unit.no The initial step involves the reaction of (Z)-hex-3-en-1-ol with triphenylphosphine, imidazole, and iodine to produce the intermediate this compound. unit.no This iodoalkene is then reacted with triphenylphosphine to generate the corresponding Wittig salt. unit.no

The Stork-Zhao modification of the Wittig reaction is particularly noteworthy for the direct synthesis of Z-vinyl iodides from aldehydes. wikipedia.org This method utilizes iodomethylenetriphenylphosphorane, generated in situ, to react with an aldehyde, yielding a Z-iodoalkene with high stereoselectivity, especially at low temperatures. wikipedia.orgorgsyn.org While specific application to this compound is not detailed in the provided sources, the general utility for creating Z-iodoalkenes is well-established. orgsyn.orgorgsyn.org The choice of solvent can be critical, with some reports indicating that performing the reaction in THF can avoid the formation of diiodoalkene byproducts that may occur in DMF. orgsyn.org

Table 1: Key Features of Wittig-based Syntheses for Z-Iodoalkenes

| Feature | Description | Source(s) |

|---|---|---|

| Ylide Type | Non-stabilized ylides favor (Z)-alkene formation. | wikipedia.orgorganic-chemistry.org |

| Stereoselectivity | High (Z)-selectivity can be achieved, particularly with the Stork-Zhao modification. | wikipedia.orgorgsyn.org |

| Reaction Conditions | Low temperatures and specific solvents (e.g., THF) can improve selectivity and minimize byproducts. | orgsyn.org |

| Intermediate | This compound can be formed as an intermediate which is then converted to a Wittig salt. | unit.no |

Stereocontrolled Formation from Propargylic Precursors (e.g., IPy2BF4-Promoted Rearrangements)

An alternative and powerful strategy for the synthesis of α-iodoenones, which are structurally related to the target compound, involves the rearrangement of propargylic precursors. The Meyer-Schuster rearrangement, for instance, converts propargylic alcohols into α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.net This reaction can be intercepted with an iodine source to yield α-iodoenones.

A significant development in this area is the use of bis(pyridine)iodonium tetrafluoroborate (B81430) (IPy2BF4), also known as Barluenga's reagent, to promote the rearrangement of propargylic esters (tosylates or acetates). uniovi.esnih.gov This method provides direct access to α-iodoenones in high yields and under mild conditions. uniovi.esnih.gov Crucially, for β-monosubstituted substrates, the reaction proceeds with excellent (Z)-selectivity. uniovi.es The proposed mechanism suggests that the iodonium ion activates the carbon-carbon triple bond, initiating the rearrangement to the final product. uniovi.es

While this methodology directly produces α-iodoenones rather than this compound, the principles of stereocontrolled iodination and rearrangement from a propargylic starting material are clearly demonstrated. The reaction tolerates a variety of substitution patterns on the propargylic precursor. uniovi.es Other methods for the rearrangement of propargylic alcohols to α-iodoenones include the use of hypoiodous acid generated in situ from sodium iodide and an oxidant. rsc.org

Table 2: IPy2BF4-Promoted Rearrangement of Propargylic Esters

| Substrate Type | Product | Selectivity | Yield | Source(s) |

|---|---|---|---|---|

| Propargylic Tosylates | α-Iodoenones | Excellent (Z)-selectivity for β-monosubstituted products | High | uniovi.esnih.gov |

| Propargylic Acetates | α-Iodoenones | Excellent (Z)-selectivity for β-monosubstituted products | High | uniovi.esnih.gov |

Reactivity and Mechanistic Investigations of Z 1 Iodohex 3 Ene

Nucleophilic and Electrophilic Transformations of (Z)-1-iodohex-3-ene

The dual presence of a reactive carbon-iodine bond and a carbon-carbon double bond in this compound allows it to undergo a range of nucleophilic and electrophilic reactions.

Nucleophilic Substitution Reactions: Scope and Stereochemical Implications

The primary iodide in this compound is susceptible to nucleophilic substitution. As an allylic halide, it can react through both Sₙ2 and Sₙ2' mechanisms, depending on the nucleophile, solvent, and reaction conditions. In a direct Sₙ2 pathway, the nucleophile attacks the carbon bearing the iodine, leading to the substitution product with retention of the (Z)-alkene geometry. However, the Sₙ2' pathway, involving nucleophilic attack at the γ-carbon of the double bond with concurrent displacement of the iodide, is also possible. This would result in a rearranged product. The choice between these pathways influences the final product structure and its stereochemistry. The Finkelstein reaction, a classic example of nucleophilic substitution, can be used to exchange the iodide for another halide by varying the reaction equilibrium. esf.edu

Electrophilic Additions: Regioselectivity and Stereochemical Outcomes

The double bond in this compound can undergo electrophilic addition. The addition of hydrohalic acids like HBr, for instance, proceeds via a carbocation intermediate. The initial protonation of the double bond is the rate-determining step. libretexts.org The stability of the resulting carbocation dictates the regioselectivity of the reaction, following Markovnikov's rule where the nucleophile adds to the more substituted carbon. Given the structure of this compound, addition across the C3-C4 double bond can generate new stereocenters. The reaction is typically not stereoselective, leading to a racemic mixture of products as the planar carbocation intermediate can be attacked from either face by the nucleophile. libretexts.org

Elimination Reactions Leading to Geometric Isomers of Hexene

Under the influence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form conjugated or non-conjugated dienes. An E2 elimination mechanism would involve the abstraction of a proton from the carbon adjacent to the iodine-bearing carbon, leading to the formation of 1,3-hexadiene. Alternatively, abstraction of a proton from the allylic C5 position could lead to the formation of 1,4-hexadiene. The specific geometric isomers of the resulting dienes would be dependent on the stereochemical requirements of the E2 transition state and the reaction conditions employed.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon bonds. rsc.orgrsc.org The reactivity of the carbon-iodine bond makes it particularly suitable for oxidative addition to low-valent metal centers like palladium(0) and nickel(0).

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Sonogashira, Heck)

Palladium catalysts are widely used to couple this compound with various partners. rsc.orgrsc.org These reactions are known for their high efficiency and functional group tolerance. wikipedia.orgmdpi.com

Negishi Coupling : This reaction involves the coupling of an organohalide with an organozinc compound. organic-chemistry.org this compound can be coupled with organozinc reagents in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to form new C-C bonds. wikipedia.orgorganic-chemistry.org A key feature of the Negishi coupling is its ability to proceed with retention of the alkene's stereochemistry. For instance, the coupling of (Z)-1-hexenyl iodide with 1-decyne (B165119) has been used to synthesize 5,7-hexadecadiene. wikipedia.org

Sonogashira Coupling : The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. gold-chemistry.orgorganic-chemistry.orgwikipedia.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgbeilstein-journals.org The coupling of this compound with a terminal alkyne would yield a conjugated enyne, a valuable structural motif in organic synthesis. gold-chemistry.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene. wikipedia.org The reaction of this compound with an alkene in the presence of a palladium catalyst and a base would result in a substituted diene. mdpi.comwikipedia.org The reaction generally shows high selectivity for the trans product, although the stereochemical outcome can be influenced by the specific catalyst and conditions used. organic-chemistry.org

| Reaction | Coupling Partner | Typical Catalyst System | Product Type | Key Features |

|---|---|---|---|---|

| Negishi | Organozinc Reagent (R-ZnX) | Pd(PPh₃)₄ or Ni catalyst | Coupled Alkene (R-CH₂-CH=CH-CH₂CH₂CH₃) | High stereoretention; broad scope. wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Amine base | Conjugated Enyne (R-C≡C-CH₂-CH=CH-CH₂CH₂CH₃) | Mild conditions; synthesis of enynes. gold-chemistry.orgwikipedia.org |

| Heck | Alkene (R'-CH=CH₂) | Pd catalyst, Base | Substituted Diene | Forms new C-C bond at the alkene partner. wikipedia.orgorganic-chemistry.org |

Nickel-Catalyzed Homocoupling and Hydroalkylation Reactions

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for certain transformations. rsc.org

Homocoupling Reactions : In the presence of a suitable nickel(0) catalyst and a reducing agent, this compound can undergo homocoupling to produce a symmetric C12 diene. These reactions often proceed with retention of the double bond geometry, meaning the (Z,Z)-diene would be the expected major product. mdpi.com The mechanism is believed to involve a Ni(0)/Ni(II) catalytic cycle. rsc.orgrptu.de

Hydroalkylation Reactions : Nickel-hydride catalyzed hydroalkylation of unactivated alkenes represents a powerful method for C(sp³)-C(sp³) bond formation. nih.gov In this type of reaction, this compound could serve as the alkylating agent. A NiH catalyst, generated in situ, adds across an alkene substrate, which then undergoes a cross-coupling reaction with the iodoalkene. nih.gov These reactions can form complex branched products from simple starting materials. nih.govchemrxiv.org

| Reaction | Reactant(s) | Typical Catalyst System | Product Type | Key Features |

|---|---|---|---|---|

| Homocoupling | This compound (2 equiv.) | Ni(0) catalyst, Reducing agent | Symmetric (Z,Z)-Dodecadiene | Forms a C-C bond between two molecules of the substrate; stereoretentive. mdpi.com |

| Hydroalkylation | Alkene + this compound | NiH catalyst (e.g., NiCl₂(PPh₃)₂ + Silane) | Branched Alkane | Forms a C(sp³)-C(sp³) bond; atom-economical. nih.govnih.gov |

Copper-Mediated Carbometalation Reactions

Carbometalation reactions, specifically those mediated by copper (also known as carbocupration), represent a powerful tool for the formation of carbon-carbon bonds with high stereoselectivity. dicp.ac.cn In the context of alkenyl iodides like this compound, these reactions typically involve the addition of an organocopper reagent across the carbon-carbon double bond. The mechanism often proceeds with a syn-addition, leading to the formation of a new organocopper intermediate that can be subsequently trapped by various electrophiles. dicp.ac.cn

While direct carbocupration studies on this compound are not extensively documented, research on analogous systems provides significant insight. For instance, the carbocupration of alkynes is a well-established method for generating stereodefined alkenylcopper species. dicp.ac.cn These intermediates can then undergo cross-coupling reactions. A related process involves the palladium-catalyzed cross-coupling of a cyclopropyl (B3062369) anion with (E)-1-iodohex-1-ene, a constitutional isomer of the title compound, which proceeds to form a cycloheptadienone (B157435) ketal after a divinylcyclopropane–cycloheptadiene rearrangement. dicp.ac.cn

The general mechanism for carbocupration of an alkene involves the formation of a copper-alkene π-complex, followed by migratory insertion of the alkyl group from the copper to one of the alkene carbons, resulting in a new C-C bond and a C-Cu bond at the adjacent carbon. The stereochemistry of the starting alkene is often retained in the product.

Table 1: Representative Copper-Mediated Reactions of Alkenyl Iodides This table presents examples of copper-mediated reactions on substrates similar to this compound, illustrating the types of transformations possible.

| Substrate | Reagent | Catalyst / Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (E)-1-Iodohex-1-ene | Cyclopropyl anion | Pd(0), then rearrangement | Cycloheptadienone ketal | 67 | dicp.ac.cn |

| (Z)-1-Iodohex-1-ene | Tolyl sulfenate | Pd(0), xantphos | (Z)-1-(p-tolylsulfinyl)hex-1-ene | Moderate | uoguelph.ca |

Other Metal-Catalyzed Functionalizations (e.g., Oxidative Amination)

Beyond carbometalation, this compound and related alkenyl iodides are versatile substrates for a variety of other metal-catalyzed functionalization reactions. These transformations leverage the reactivity of the carbon-iodine bond, which can readily undergo oxidative addition to a low-valent metal center, initiating a catalytic cycle.

Oxidative Amination: While direct examples of oxidative amination on this compound are sparse in the literature, the dual photoredox and copper-catalyzed intermolecular oxidative amination of unactivated alkenes provides a mechanistic blueprint. researchgate.net In such reactions, a nitrogen-centered radical, generated photochemically, can add to the alkene. The resulting carbon-centered radical is then oxidized by a copper catalyst to a carbocation, which can be trapped by a nucleophile or undergo elimination to form a C=N bond. A related process, copper-catalyzed C-N coupling (Ullmann-type reaction), has been used to synthesize substituted quinolines from ortho-acylanilines and alkenyl iodides. harvard.edu This reaction proceeds via a proposed mechanism involving ligand exchange, oxidative addition of the alkenyl iodide to the copper center, reductive elimination to form the C-N bond, and subsequent intramolecular cyclization. harvard.edu

Other Functionalizations:

Palladium-Catalyzed Carbonylative Amination: Alkenyl iodides can be converted into acyl pyrroles through a palladium-catalyzed process that incorporates carbon monoxide and an amine. thieme-connect.comtandfonline.com

Copper-Catalyzed Cyanation: In a vinylic version of the Rosenmund-von Braun reaction, alkenyl iodides can be transformed into the corresponding alkenyl nitriles using a copper(I) iodide catalyst. acs.org

Gold-Catalyzed C-S Cross-Coupling: Gold catalysis enables the coupling of alkenyl iodides with disulfides to form vinyl sulfides under mild conditions, proceeding through a Au(I)/Au(III) redox cycle. acs.org

Table 2: Examples of Metal-Catalyzed Functionalizations of Alkenyl Iodides

| Reaction Type | Substrate Type | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Carbonylative Amination | Alkenyl Iodide | Pd(PPh₃)₄ or Pd-NHC | Acyl Pyrrole | thieme-connect.com, tandfonline.com |

| C-N Coupling/Condensation | Alkenyl Iodide | CuI / Glycine | Substituted Quinoline | harvard.edu |

| Cyanation | Alkenyl Iodide | CuI / 1,10-Phenanthroline | Alkenyl Nitrile | acs.org |

| C-S Cross-Coupling | Alkenyl Iodide | Gold(I) / Ligand | Vinyl Sulfide | acs.org |

Radical Reactions and Associated Mechanisms with this compound

The carbon-iodine bond in this compound is relatively weak, making it susceptible to homolytic cleavage to generate a vinyl radical. This reactivity is the foundation for a variety of radical-mediated transformations.

Alpha-C-H Cross-Coupling via Radical Processes

Direct α-C-H cross-coupling involving this compound is not well-documented. However, the principles of radical carbonyl catalysis offer a potential pathway. For instance, the α-C-H cross-coupling of primary benzylamines with sterically hindered alkyl iodides has been achieved. chinesechemsoc.org This process involves the formation of an α-amino carbanion, which undergoes single-electron transfer (SET) with the alkyl iodide to generate a 2-azaallyl radical and an alkyl radical. chinesechemsoc.org Subsequent radical-radical coupling affords the cross-coupled product. chinesechemsoc.org A similar strategy, applied to this compound, would likely involve the generation of an alkenyl radical from the C-I bond, which could then couple with a radical generated at an α-C-H position of another substrate.

Photoredox catalysis also enables the functionalization of aliphatic C-H bonds. Oxygen-centered radicals, generated from pyridine (B92270) N-oxides, can abstract a hydrogen atom from a C-H bond to form an alkyl radical, which can then engage in further reactions. nih.gov

Radical Cyclization Pathways (e.g., 5-hexenyl radical cyclization)

The structural motif present in derivatives of this compound makes it a potential substrate for radical cyclization reactions. The classic 5-hexenyl radical cyclization is a powerful method for forming five-membered rings. In this process, a radical at the C-5 position of a 1,6-diene undergoes an intramolecular addition to the double bond.

A relevant example is the use of 6-iodohex-1-ene (B3048985) as a "radical clock" substrate. dicp.ac.cnchinesechemsoc.org Generation of a radical at the carbon bearing the iodine leads to a hex-5-enyl radical. This radical can either be trapped by another reagent or undergo a rapid 5-exo-trig cyclization to form a (methylcyclopentyl)methyl radical. The observation of the cyclized product is strong evidence for the intermediacy of a radical species. dicp.ac.cnchinesechemsoc.org For example, in a cobalt-catalyzed aza-Barbier reaction, the use of 6-iodohex-1-ene as a coupling partner resulted in the formation of a cyclized product, indicating the generation of an alkyl radical intermediate. dicp.ac.cn Similarly, in a radical carbonyl catalysis study, a radical clock experiment with an alkyl iodide containing a terminal olefin moiety yielded the cyclized product. chinesechemsoc.org

These cyclizations can be initiated by various methods, including photoinduced electron transfer (PET) or by using radical initiators. rsc.org The direct irradiation of iodoalkenes can also lead to the homolysis of the C-I bond, initiating cyclization. researchgate.net

Iodide/Metal Exchange Reactions

Iodide/metal exchange, particularly with organolithium reagents, is a fundamental transformation for converting organic iodides into highly reactive organometallic species. The reaction of an alkenyl iodide like this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, can proceed rapidly to form an alkenyllithium. harvard.eduthieme-connect.com A key feature of this reaction is that it is often stereospecific, proceeding with retention of the double bond configuration. harvard.eduthieme-connect.com

The mechanism of lithium-halogen exchange is thought to involve the formation of a reversible "ate-complex" intermediate. harvard.eduwikipedia.org This intermediate, where the iodine is coordinated to the lithium, facilitates the exchange process. The rate of lithium-halogen exchange is typically very fast, even at low temperatures. harvard.edu

The resulting alkenyllithium reagent is a powerful nucleophile and can be used in a wide range of subsequent reactions, such as trapping with electrophiles to form new functionalized alkenes. thieme-connect.com

Table 3: Conditions for Lithium-Iodine Exchange of Alkenyl Iodides

| Alkenyl Iodide Type | Reagent | Solvent | Temperature (°C) | Outcome | Reference |

|---|---|---|---|---|---|

| General Alkenyl Iodides | n-BuLi | Hexane, Benzene, or Toluene (B28343) | 25 | Quantitative formation of alkenyllithium | thieme-connect.com |

| trans-Alkenyl Iodides | t-BuLi | Hexane | Room Temp. | High yield of trans-alkenyllithium | tandfonline.com |

| Primary Alkyl Iodides | t-BuLi | Pentane-Ether | Low Temp. | Formation of alkyllithium | harvard.edu |

Rearrangement Reactions of this compound and its Derivatives

The allylic nature of the iodide in this compound makes it and its derivatives susceptible to rearrangement reactions. An allylic rearrangement, or allylic shift, involves the migration of a double bond in an allyl compound. lscollege.ac.in

In the context of nucleophilic substitution, this can occur via an SN1' or SN2' mechanism. lscollege.ac.in In an SN1' pathway, the departure of the leaving group (iodide) would generate a delocalized allylic carbocation. A nucleophile can then attack at either end of the allylic system, leading to a mixture of products. In an SN2' reaction, the nucleophile attacks the γ-carbon, displacing the leaving group in a concerted fashion with a shift of the double bond. lscollege.ac.in

Copper catalysis has been shown to mediate the thieme-connect.commdpi.com-rearrangement of iodonium (B1229267) ylides generated from allylic iodides and α-diazoesters. nih.gov The proposed mechanism involves the formation of a copper carbenoid, which reacts with the allylic iodide to form a copper-coordinated iodonium ylide. This intermediate can then undergo oxidative addition to form a copper(III) complex, followed by reductive elimination to yield the rearranged α-iodoester, with the double bond having shifted. nih.gov Deuterium labeling studies have provided insight into this mechanism, showing scrambling of the label, which suggests a complex pathway. nih.gov

Furthermore, the rearrangement of propargylic esters to α-iodoenones can be promoted by reagents like bis(pyridine)iodonium tetrafluoroborate (B81430) (IPy₂BF₄). uniovi.es This transformation proceeds with excellent (Z)-selectivity for β-substituted products, highlighting the stereochemical control possible in such rearrangements. uniovi.es

Base-Induced Sulfoxide-Sulfenate Rearrangements

The base-induced researchgate.netacs.org-sigmatropic rearrangement, often called the Mislow-Evans rearrangement, is a significant transformation in organosulfur chemistry, converting allylic sulfoxides into allylic alcohols. While direct studies on this compound in this context are not extensively documented, related vinyl iodides serve as crucial precursors for substrates undergoing this rearrangement. For instance, enantiopure 2-sulfinyl dienes, the direct substrates for the rearrangement, can be synthesized from iodo vinyl sulfoxides. acs.org

The general mechanism involves the deprotonation of the 2-sulfinyl diene by a base, such as a combination of sodium hydride (NaH) and isopropyl alcohol (iPrOH), to form a bis-allylic sulfoxide (B87167) anion intermediate. acs.orgnih.gov This intermediate, upon protonation, undergoes a sulfoxide-sulfenate rearrangement. nih.gov Subsequent cleavage of the sulfenate ester yields the final allylic alcohol product.

Research has demonstrated that the substitution pattern on the starting 2-sulfinyl diene is critical for the reaction's outcome. A key finding is that the presence of a terminal allylic alcohol on the diene structure is crucial for achieving complete regioselectivity and high enantioselectivity in the resulting dienyl diol products. acs.orgnih.gov This rearrangement transfers the stereochemistry from the sulfur atom of the sulfoxide to a new carbon-oxygen bond in the alcohol product. iaea.org

Propargylic Ester Rearrangements to α-Iodoenones

A notable reaction involving iodoalkene structures is the direct synthesis of α-iodoenones through the rearrangement of propargylic esters. This transformation provides a metal-free pathway to a variety of α-iodoenones under mild conditions. uniovi.es The reaction is effectively promoted by bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄), also known as Barluenga's reagent, which activates the acetylene (B1199291) moiety. uniovi.esnih.gov

The process can utilize propargylic tosylates or acetates as starting materials. When secondary propargylic tosylates are used, the corresponding β-monosubstituted α-iodoenones are formed with excellent (Z)-selectivity. uniovi.es The proposed mechanism begins with the activation of the alkyne by the iodonium cation, which facilitates the rearrangement to the final α-iodoenone product. uniovi.es This method is versatile, accommodating primary, secondary, and tertiary propargylic alcohol derivatives to produce β-unsubstituted, β-monosubstituted, and β,β-disubstituted α-iodoenones, respectively. uniovi.esnih.gov

| Entry | Starting Tosylate (R²) | Product (α-Iodoenone) | Yield (%) | Z/E Ratio |

|---|---|---|---|---|

| 1 | n-Butyl (in 1-hexyne-3-tosylate) | (Z)-4-Iodohex-4-en-3-one | 82 | >20:1 |

| 2 | n-Pentyl (in 1-heptyne-3-tosylate) | (Z)-4-Iodohept-4-en-3-one | 77 | 14:1 |

Computational and Theoretical Studies of this compound Reactivity

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic reactions. numberanalytics.com By calculating the potential energy surfaces, DFT allows for the identification and characterization of transition states and intermediates, thereby elucidating detailed reaction pathways. numberanalytics.comnih.gov

In the context of reactions related to this compound, such as the base-induced sulfoxide-sulfenate rearrangement of 2-sulfinyl dienes, DFT calculations have been pivotal. nih.gov These computational studies help to understand the sequence of events at a molecular level, including deprotonation, rearrangement, and protonation steps. nih.gov For example, DFT can be used to compare the energy barriers of different proposed mechanisms, such as a stepwise radical-mediated pathway versus a concerted pericyclic reaction, to determine the most likely route. researchgate.net The integration of efficient tight-binding methods with selective high-level DFT refinements allows for a comprehensive exploration of the potential energy surface, enabling the sampling of diverse reactive pathways at a manageable computational cost. nih.gov

Computational modeling, particularly using DFT, provides powerful insights into the origins of stereoselectivity and regioselectivity in chemical transformations. nih.gov For reactions involving substrates derived from iodoalkenes, these theoretical models can rationalize and predict experimental outcomes with high accuracy.

A prime example is the application of DFT to the base-induced sulfoxide-sulfenate rearrangement. nih.gov Experimental observations show that the reaction of certain 2-sulfinyl dienes proceeds with complete regioselectivity and high enantioselectivity. acs.orgnih.gov DFT calculations provide a clear interpretation of these results. By modeling the various possible transition states, researchers can determine their relative energies. For instance, the calculated energy difference between competing transition states (e.g., TSIIa-endo and TSIIb-exo) was found to be 2.4 kcal·mol⁻¹, predicting a product ratio that is in excellent agreement with the experimentally observed stereoselectivity. nih.gov This ability to computationally model the factors controlling regio- and stereochemical outcomes is crucial for reaction optimization and the rational design of new synthetic methods. uoguelph.ca

| Parameter Modeled | Computational Finding | Experimental Correlation |

|---|---|---|

| Stereoselectivity | Calculated energy difference between transition states (TSIIa-endo and TSIIb-exo) of 2.4 kcal·mol⁻¹. | Predicts a product ratio of 98:2, which aligns well with the observed high stereoselectivity. |

| Regioselectivity | Analysis of the relative energies of different transition states (TSIIa-endo and TSIIb-endo). | Explains the complete regioselectivity observed in the reaction of specific 2-sulfinyl dienes. |

Advanced Applications of Z 1 Iodohex 3 Ene in Complex Organic Synthesis

Total Synthesis of Natural Products Utilizing (Z)-1-iodohex-3-ene as a Key Intermediate

The strategic incorporation of fragments derived from this compound has been pivotal in the stereoselective synthesis of several classes of natural products. Its defined stereochemistry and reactive iodide handle are instrumental in constructing complex carbon skeletons with high precision.

Pheromones are semiochemicals that play a crucial role in the communication between organisms of the same species. Their synthesis often requires exacting stereochemical control to elicit the correct biological response.

exo-Brevicomin (B1210355) : This compound is an aggregation pheromone of the western pine beetle, Dendroctonus brevicomis. esf.edu The synthesis of exo-brevicomin can utilize this compound as a key starting material. esf.edu In one approach, the reaction of this compound with ethyl acetoacetate (B1235776) in the presence of sodium hydride generates ethyl (5Z)-2-acetyl-oct-5-enoate. esf.edu This intermediate contains the necessary carbon framework, which can then be further elaborated through a series of steps including epoxidation and acid-catalyzed cyclization to yield the characteristic 6,8-dioxabicyclo[3.2.1]octane core of exo-brevicomin. esf.edu The biosynthesis of exo-brevicomin involves the cyclization of the precursor (Z)-6-nonen-2-one after epoxidation. nih.gov

7-Methyl-1,6-dioxaspiro[4.5]decane : This spiroketal is a pheromone component of the common wasp, Paravespula vulgaris. esf.edu Synthetic strategies toward this molecule can involve a Claisen condensation to form a ketoester, which is a precursor to the final ketone needed for cyclization. esf.edu Fragments derived from this compound are suitable for introducing one of the carbon chains required to build the spiroketal structure.

| Natural Product | Structural Class | Role of this compound | Key Reaction |

| exo-Brevicomin | Bicyclic Ketal Pheromone | Introduction of a C6 carbon chain | Alkylation of ethyl acetoacetate |

| 7-Methyl-1,6-dioxaspiro[4.5]decane | Spiroketal Pheromone | Serves as a precursor for one of the side chains | Used to build fragments for Claisen condensation |

Macrolides are macrocyclic lactones known for their diverse and potent biological activities, including antibiotic and cytotoxic properties. mdpi.comresearchgate.net The synthesis of these large, stereochemically rich rings often relies on the coupling of smaller, well-defined fragments.

Amphidinolactone A : While direct synthesis using this compound is not prominently documented, related structures like (-)-amphidinolide E, which also possess high cytotoxicity against cancer cell lines, are assembled using related strategies. mdpi.com The construction of complex macrolides frequently involves cross-coupling reactions where vinyl iodides are essential partners. mdpi.com

Passifloricin A : This natural product is a polyol δ-lactone with four stereocenters. pitt.edu The total synthesis of its diastereomers has been achieved using a fluorous mixture synthesis strategy. pitt.edu A key step in related synthetic approaches involves the Nozaki-Hiyama-Kishi (NHK) reaction. For instance, the reaction of (Z)-1-iodohex-1-ene (a regioisomer of the title compound) with an aldehyde in the presence of NiCl₂ and CrCl₂ can create a crucial allylic alcohol moiety, demonstrating the utility of such iodoalkenes in building up the carbon backbone of complex polyols. pitt.edu

Oxylipins are a family of oxygenated fatty acids that play significant roles in physiological and pathological processes. Many possess immunostimulatory properties. researchgate.net

The synthesis of an immunostimulatory oxylipin containing a 3-ene-1,2,5-triol moiety highlights the utility of iodohexene derivatives. In a convergent synthesis, (Z)-1-iodohex-2-ene (a regioisomer) was coupled with a chiral aldehyde-containing fragment using sodium hexamethyldisilazide (NaHMDS) to form the core structure with high diastereoselectivity. researchgate.net This demonstrates how the iodoalkene component can be used to install the Z-configured double bond and extend the carbon chain in a single, highly controlled step. researchgate.net This pathway provides an efficient route to these complex and biologically active molecules. researchgate.net

Specialized pro-resolving mediators (SPMs) are a class of lipid mediators biosynthesized from polyunsaturated fatty acids that actively orchestrate the resolution of inflammation. unit.nomdpi.com Their complex and stereochemically dense structures make them challenging synthetic targets. researchgate.net

The first total synthesis of the methyl ester of Maresin 2 from n-3 docosapentaenoic acid (MaR2n-3 DPA) explicitly uses this compound as a key intermediate. unit.no In this synthesis, (Z)-hex-3-en-1-ol is first converted to this compound. unit.no This iodide is then immediately reacted with triphenylphosphine (B44618) to generate a phosphonium (B103445) salt. unit.no This Wittig salt is a crucial building block, which is subsequently used in a Z-selective Wittig reaction to couple with an aldehyde fragment, thereby constructing a significant portion of the final SPM carbon skeleton with the correct double bond geometry. unit.no

Oxylipins and Related Immunostimulatory Compounds

Synthesis of Fine Chemicals and Advanced Pharmaceutical Intermediates

This compound serves as a valuable precursor for the synthesis of fine chemicals and complex intermediates for the pharmaceutical industry. Its reactivity in transition metal-catalyzed cross-coupling reactions is particularly notable. rug.nl

One key application is in the construction of functionalized enediyne systems, which are core structural motifs in a class of potent anticancer antibiotics. spbu.ru An efficient strategy for creating asymmetrically substituted enediynes involves the Sonogashira coupling of various terminal alkynes with 2-ethynyl-3-iodoheteroindenes. spbu.ru The iodo-precursors for such couplings can be synthesized via electrophilic iodocyclization of diacetylenes. The principles of Sonogashira coupling are directly applicable to this compound, allowing it to be coupled with terminal alkynes to generate functionalized (Z)-configurated enynes, which are themselves valuable synthetic intermediates. spbu.ru This methodology tolerates a variety of functional groups, making it a powerful tool for building molecular complexity. spbu.ru

Construction of Polyfunctionalized Building Blocks for Organic Synthesis

The chemical reactivity of this compound allows for its conversion into more complex, polyfunctionalized building blocks that can be used in a variety of synthetic applications.

An example of this is the synthesis of functionalized 2-sulfinyl dienes. acs.org While the reported synthesis starts from a regioisomeric sulfoxide (B87167), (S,Z)-1-((1-iodohex-1-en-1-yl)sulfinyl)-4-methylbenzene, the underlying principle involves using the vinyl iodide as a handle for further functionalization. acs.org In a Stille coupling, the vinyl iodide is reacted with an organostannane reagent in the presence of a palladium catalyst to generate a complex sulfinyl diene. acs.org These resulting dienes can undergo subsequent base-induced rearrangements to produce enantioenriched dienyl diols, which are highly valuable chiral building blocks for further synthesis. acs.org This transformation showcases how the simple iodoalkene can be elaborated into a stereochemically rich and functionally dense molecule.

| Precursor Compound | Resulting Building Block | Synthetic Transformation | Application of Building Block |

| This compound | (Z)-Hex-3-en-1-yltriphenylphosphonium iodide | Reaction with Triphenylphosphine | Wittig olefination for SPM synthesis |

| This compound derivative | Functionalized (Z)-Enynes | Sonogashira Coupling | Intermediate for enediyne anticancer agents |

| Iodohexene derivative | 2-Sulfinyl Dienes | Stille Coupling | Precursor for enantiopure dienyl diols |

Development of Stereoselective Synthetic Methodologies

The application of this compound in the development of stereoselective synthetic methodologies is a focused and specialized area within organic chemistry. This compound serves as a valuable building block for introducing the (Z)-hex-3-enyl moiety, which is a structural feature in certain natural products. Research in this area has centered on leveraging the reactivity of the allylic iodide for carbon-carbon bond formation, particularly in the synthesis of pheromones where stereochemistry is crucial for biological activity.

In this context, this compound reacts with the sodium enolate of ethyl acetoacetate. The reaction is typically carried out by first deprotonating the ethyl acetoacetate with a strong base like sodium hydride to form the nucleophilic enolate. Subsequent addition of this compound results in an S(_N)2 reaction, where the iodide is displaced by the carbanion, forming a new carbon-carbon bond. esf.edu This specific transformation yields ethyl (5Z)-2-acetyl-oct-5-enoate, a key intermediate that can be further elaborated to construct the final pheromone skeleton. esf.edu

The details of this alkylation are summarized in the table below.

Table 1: Alkylation of Ethyl Acetoacetate with this compound

| Reactant 1 | Reactant 2 | Reagents | Product | Research Context | Ref. |

|---|

This application highlights the utility of this compound in synthetic strategies where the retention of the Z-alkene geometry is essential. While broader applications in the development of novel asymmetric methodologies directly involving this compound are not widely documented, its role in the synthesis of complex targets underscores its importance as a stereochemically defined building block.

Stereochemical Control and Analysis in Z 1 Iodohex 3 Ene Chemistry

Factors Influencing Z-Selectivity in Synthesis

The synthesis of (Z)-1-iodohex-3-ene with a high degree of Z-selectivity—meaning the double bond is predominantly in the cis configuration—depends on several critical factors. These include the choice of starting materials, reagents, and reaction conditions.

One notable method involves the reaction of ethyl acetoacetate (B1235776) with this compound in the presence of sodium hydride. This reaction proceeds by the deprotonation of ethyl acetoacetate by sodium hydride to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the this compound to yield ethyl (5Z)-2-acetyl-oct-5-enoate. esf.edu The preservation of the Z-geometry of the double bond is a key feature of this transformation.

In another example, the allylation of an Evans chiral auxiliary with (Z)-1-iodohex-2-ene is used to set a specific stereocenter. rsc.org This reaction requires the use of a sub-stoichiometric amount of base (0.9 equivalents of sodium hexamethyldisilazide, NaHMDS) to achieve a high diastereomeric ratio (d.r. > 20:1). Using a full equivalent of the base leads to significant decomposition of the product. rsc.org This highlights the delicate balance of reaction conditions needed to achieve high selectivity.

A dual nickel/base-catalyzed formal 1,1-hydrocyanation of alkynyl halides can produce (Z)-3-bromo/iodo acrylonitrile (B1666552) derivatives with excellent Z-selectivity. acs.org This method demonstrates the utility of specialized catalytic systems in controlling the stereochemical outcome.

Table 1: Factors Influencing Z-Selectivity

| Starting Material/Reaction Type | Reagents & Conditions | Key Outcome |

|---|---|---|

| Ethyl acetoacetate and this compound | Sodium hydride | Formation of ethyl (5Z)-2-acetyl-oct-5-enoate with retention of Z-geometry. esf.edu |

| Evans chiral auxiliary and (Z)-1-iodohex-2-ene | 0.9 equiv. NaHMDS, THF, -78 °C | High diastereoselectivity (d.r. > 20:1) in the formation of the alkylated product. rsc.orgrsc.org |

| Alkynyl halides and alkyl isocyanide | Dual nickel/base catalysis | Excellent Z-selectivity in the formation of (Z)-3-bromo/iodo acrylonitrile derivatives. acs.org |

Diastereoselective and Enantioselective Approaches for Derivative Synthesis

Building upon the Z-configured backbone of this compound, chemists can synthesize a vast array of more complex molecules with multiple stereocenters. Diastereoselective and enantioselective methods are employed to control the relative and absolute stereochemistry of these newly formed centers.

Diastereoselectivity is often achieved by using chiral auxiliaries or by taking advantage of existing stereocenters in the molecule to direct the approach of incoming reagents. For instance, the use of a 2,5-dimethylpyrrole protecting group has been shown to control the diastereoselectivity of a related intermolecular Mizoroki−Heck alkenylation/arylation. diva-portal.org Similarly, the diastereodivergent carbometalation of cyclopropenyl esters can be used to access both enantiomers of a product from the same starting material. rsc.org

Enantioselective synthesis, which creates a preference for one of two enantiomers, often relies on chiral catalysts or reagents. Nickel-catalyzed regiodivergent and enantioselective hydroalkylation of sulfolenes provides a powerful method for synthesizing chiral cyclic sulfones. researchgate.net The choice of ligand in these reactions is crucial for controlling both regioselectivity and enantioselectivity. researchgate.net In another example, the enantioselective total synthesis of nigricanoside A utilizes both asymmetric catalysis and chiral auxiliaries to access multiple stereochemical configurations. rsc.org

Table 2: Diastereoselective and Enantioselective Derivative Synthesis

| Synthetic Approach | Reagents & Conditions | Key Outcome |

|---|---|---|

| Mizoroki−Heck Annulations | Pd(OAc)2/dppf catalytic system, Et3N, DMF | Diastereo- and regioselective synthesis of spiroindolines. diva-portal.org |

| 1,3-Dipolar Cycloaddition | HOTf catalysis | High to excellent diastereoselectivity in the synthesis of functionalized isoxazolidines. rsc.org |

| 1,3-Dipolar Cycloaddition | DABCO, DCE, 50 °C | Diastereoselective synthesis of highly functionalized 5,5-fused bicyclic pyrrolidine (B122466) derivatives. mdpi.com |

| Nickel-Catalyzed Hydroalkylation | Ni(NO3)2·6H2O, PYROX or BOX ligands | Regiodivergent and enantioselective synthesis of chiral cyclic sulfones. researchgate.net |

| Alkenyl Zirconocene/Zinc Additions | Zirconocene hydrochloride, Me2Zn, chiral ligands | Asymmetric addition to aldehydes to form allylic alcohols with moderate to high enantioselectivity. pitt.edu |

Geometric Isomerization Studies (Z-to-E and E-to-Z Interconversions)

The interconversion between the (Z) and (E) isomers of 1-iodohex-3-ene and related alkenes is a fundamental process that can be influenced by various factors, including light, heat, and catalysts. Understanding and controlling this isomerization is crucial for ensuring the stereochemical purity of a desired isomer.

The E/Z designation is used when the cis/trans notation is ambiguous. libretexts.org It is determined by assigning priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog rules. khanacademy.org If the higher priority groups are on the same side, the isomer is designated (Z); if they are on opposite sides, it is (E). chemguide.co.uk

Generally, trans (E) alkenes are thermodynamically more stable than their cis (Z) counterparts due to reduced steric strain. researchgate.net Consequently, the isomerization from Z to E is often a spontaneous process that can be accelerated by heat or catalysts. For example, trace amounts of mild acid can catalyze the Z → E isomerization of certain stilbene (B7821643) derivatives. rsc.org

The reverse process, E-to-Z isomerization, is typically less favorable and often requires an external energy input, such as light. Visible-light photocatalysis has emerged as a powerful tool for promoting E-to-Z isomerization. semanticscholar.org For example, irradiating the E-isomer of cinnamates with blue light in the presence of an organo-photocatalyst can selectively produce the Z-isomer. semanticscholar.org Similarly, sunlight can be used to induce effective E→Z isomerization in specially designed "solar azo-switches". d-nb.info

Table 3: Geometric Isomerization of Alkenes

| Isomerization Type | Conditions | Key Findings |

|---|---|---|

| Z to E | Thermal, Acid Catalysis | Generally thermodynamically favorable. Can be catalyzed by trace amounts of acid. researchgate.netrsc.org |

| E to Z | Visible-light photocatalysis (e.g., blue LED, fac-Ir(ppy)3) | Allows for the selective formation of the less stable Z-isomer from the E-isomer. semanticscholar.org |

| E to Z | Sunlight | Effective for "solar azo-switches" designed to have specific spectral properties. d-nb.info |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Elucidation (¹H, ¹³C, NOESY, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of (Z)-1-iodohex-3-ene, providing detailed information about its molecular structure and the spatial arrangement of its atoms. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like NOESY and NOE, is indispensable for unambiguous stereochemical assignment and for gaining insights into reaction mechanisms.

In the ¹H NMR spectrum, the protons of this compound exhibit characteristic chemical shifts and coupling constants that are indicative of their chemical environment. The two alkene hydrogens appear as a multiplet around 5.35-5.47 ppm. The hydrogens of the methyl group typically appear as a triplet at approximately 0.82 ppm. The remaining alkyl hydrogens at positions C-1, C-2, and C-5 are observed as multiplets at roughly 3.67 ppm, 2.42 ppm, and 1.78 ppm, respectively unit.no.

The ¹³C NMR spectrum provides complementary information, with each carbon atom in the molecule producing a distinct signal. The chemical shifts in the ¹³C NMR spectrum are influenced by the electronic environment of the carbon atoms oregonstate.edu. For instance, carbons involved in the double bond will have characteristic shifts in the alkene region of the spectrum oregonstate.edu.

The (Z)-configuration of the double bond is definitively confirmed using Nuclear Overhauser Effect (NOE) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. These techniques detect through-space interactions between protons that are in close proximity. A strong NOE signal between the protons on the carbons of the double bond confirms their cis relationship, which is characteristic of the (Z)-isomer. This method has been successfully used to determine the (Z)-configuration of related iodoenones uniovi.es.

The following table summarizes typical NMR data for compounds related to this compound.

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| This compound | 5.47-5.35 (m, 2H, alkene), 3.67 (m, 2H, C-1), 2.42 (m, 2H, C-2), 1.78 (m, 2H, C-5), 0.82 (t, 3H, methyl) | Data not available in the provided search results | unit.no |

| (Z)-4-Iodohex-4-en-3-one | 1.16 (t, J = 7.3, 3H) | Data not available in the provided search results | uniovi.es |

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition and structure of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the calculation of the molecular formula.

HRMS instruments, such as quadrupole time-of-flight (Q-TOF) and VG AutoSpec M mass spectrometers, are commonly employed for this purpose uniovi.escsic.es. The exact mass of the molecular ion is compared with the calculated mass for the expected formula, C₆H₁₁I, providing a high degree of confidence in the compound's identity molport.com. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

While specific HRMS data for this compound was not found in the provided search results, the technique is routinely applied to similar compounds to confirm their synthesis and structure. For example, HRMS has been used to verify the structures of various iodo-containing organic molecules synthesized in research laboratories uniovi.escsic.es.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Stereochemistry

X-ray diffraction analysis is the gold standard for determining the three-dimensional structure of crystalline compounds, providing unequivocal proof of connectivity, configuration, and conformation in the solid state. For a molecule like this compound, if a suitable single crystal can be obtained, this technique can definitively confirm the Z geometry of the double bond and reveal the preferred conformation of the hexene chain in the crystal lattice.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the atoms can be determined. This technique has been instrumental in establishing the absolute configuration of complex molecules and resolving any stereochemical ambiguities acs.orgualberta.ca.

While a specific crystal structure for this compound is not available in the provided search results, the methodology has been applied to related and more complex molecules containing iodoalkene moieties. For instance, the complete structure of a complex diol was established by single-crystal X-ray diffraction analysis, confirming its absolute configuration vliz.be. Similarly, the molecular structures of various β-ketoimine calix csic.esarene derivatives have been determined by X-ray diffraction acs.org. In another study, the crystal structure of a thiazole (B1198619) orange derivative bearing an alkene substituent was determined, revealing details about its packing and intermolecular interactions iucr.orgresearchgate.net.

Vibrational Spectroscopy (IR, Raman) in Mechanistic Studies and Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to probe reaction mechanisms. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy is particularly useful for identifying the presence of specific bonds and functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl and alkene groups, as well as a C=C stretching vibration for the double bond. The C-I bond also has a characteristic stretching frequency, although it typically appears in the far-infrared region. While a specific IR spectrum for this compound was not found, data for the related compound allyl iodide (3-iodo-1-propene) is available, which shows characteristic vibrational bands nist.gov.

Raman Spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and can provide information about the carbon-carbon double bond in this compound. Resonance Raman (rR) spectroscopy, in particular, has been used to assign the configurations of stable isomers of carotenoids, which contain multiple double bonds researchgate.net.

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation (HPLC, VPC)

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Vapor-Phase Chromatography (VPC), also known as Gas Chromatography (GC), are essential for assessing the purity of this compound and for separating it from its (E)-isomer and other impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC can be used to determine the isomeric purity (Z/E ratio) of a sample. Chiral HPLC can be employed to separate enantiomers if a chiral center is present in a related molecule sci-hub.se. The use of a diode array detector with an HPLC system allows for the recording of absorption spectra of the eluting compounds, which aids in their identification researchgate.net.

Vapor-Phase Chromatography (VPC) or Gas Chromatography (GC) is another powerful separation technique, particularly for volatile compounds like this compound. A sample is vaporized and injected into a column, and the components are separated based on their boiling points and interactions with the stationary phase. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. This method is used to monitor reaction progress and to determine the purity of the final product sci-hub.se. For instance, in a synthesis of a related Wittig salt, chromatography was used for purification unit.no.

The following table highlights the application of chromatographic methods in the analysis of related compounds.

Table 2: Application of Chromatographic Methods for Isomer Separation and Purity Assessment

| Technique | Application | Compound/Mixture | Reference |

|---|---|---|---|

| HPLC with Diode Array Detector | Purification and recording of absorption spectra of isomers | Unlocked spheroidene (B75920) isomers | researchgate.net |

| Chiral HPLC | Determination of enantiomeric excess | (2S,6R,E)-2,6-bis(4-methoxyphenyl)hept-4-en-1-ol | sci-hub.se |

| Chromatography | Purification of Wittig salt derived from this compound | Wittig salt 40 | unit.no |

Future Perspectives and Emerging Research Avenues for Z 1 Iodohex 3 Ene

Development of Novel Catalytic Systems for Efficient Transformations

The reactivity of the carbon-iodine bond in (Z)-1-iodohex-3-ene makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. Future research is centered on creating more efficient, selective, and robust catalytic systems to expand its synthetic utility.

Emerging trends point towards the use of palladium and nickel catalysts, which are known to effectively activate alkyl and vinyl halides. For instance, palladium-catalyzed methodologies, such as Suzuki, Heck, and Sonogashira couplings, are prime candidates for elaboration. While specific examples with this compound are not extensively documented, the principles are well-established for similar vinyl iodides. thieme-connect.com A significant area of development is the design of ligands that can control stereoselectivity and prevent isomerization of the (Z)-double bond under reaction conditions.

Nickel-catalyzed reactions, particularly reductive cross-couplings, offer a powerful alternative for forming carbon-carbon bonds under mild conditions. caltech.edu The Nozaki-Hiyama-Kishi (NHK) reaction, which couples vinyl halides with aldehydes, is one such transformation where novel chiral ligands could be employed to induce asymmetry. pitt.edu Furthermore, dual catalytic systems, perhaps combining a nickel catalyst with a photoredox or an enzymatic catalyst, could unlock unprecedented transformations that are not achievable with a single catalyst. acs.org

| Catalytic System | Key Reagents | Transformation Type | Potential Advantage |

| Palladium-Phosphine Complexes | Organoboron reagents (R-B(OH)2) | Suzuki Coupling | Formation of stereodefined dienes |

| Nickel-Bipyridine Complexes | Aldehydes, CrCl2/Mn | Nozaki-Hiyama-Kishi (NHK) Reaction | Synthesis of chiral allylic alcohols |

| Palladium(0) / Copper(I) | Terminal alkynes, Amine base | Sonogashira Coupling | Construction of enyne motifs |

| Dual Ni/Photoredox Catalyst | Alkyl radical precursors | Reductive Cross-Coupling | Access to complex alkylated alkenes |

This table illustrates potential catalytic systems applicable to this compound based on established reactivity of vinyl iodides.

Integration with Flow Chemistry and Sustainable Methodologies

The shift towards greener and more sustainable chemical manufacturing has spurred interest in continuous flow chemistry. researchgate.net The synthesis and subsequent reactions of this compound are well-suited for adaptation to flow processes. Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and reduced waste. researchgate.net

For example, a key transformation like a palladium-catalyzed cross-coupling could be performed in a packed-bed reactor containing an immobilized catalyst. This approach simplifies product purification and allows for the continuous reuse of the expensive metal catalyst, significantly improving the process's sustainability. researchgate.net Another sustainable approach involves the use of fluorous methodologies, where a catalyst is tagged with a fluorous chain, allowing for its easy separation and recovery from the reaction mixture post-synthesis. pitt.edu

| Feature | Batch Processing | Flow Chemistry |

| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-to-volume ratio |

| Safety | Potential for thermal runaway with large volumes | Inherently safer due to small reaction volumes |

| Scalability | Difficult, requires re-optimization | Straightforward by running longer or in parallel |

| Catalyst Recovery | Often requires chromatographic separation | Amenable to immobilized or scavenger resins |

| Waste Generation | Higher due to workup and purification steps | Minimized through process intensification |

This table provides a comparative overview of batch versus flow processing for transformations involving this compound.

Exploration of New Chemical Transformations and Cascade Reactions

Beyond standard cross-coupling reactions, this compound is a candidate for more complex and novel chemical transformations. Cascade reactions, where multiple bond-forming events occur in a single operation, are of particular interest as they allow for the rapid construction of molecular complexity from simple starting materials. pitt.eduscholaris.ca

One promising avenue is the exploration of radical-mediated cascades. Palladium-catalyzed processes can be designed to proceed via radical intermediates, enabling intramolecular cyclizations onto other parts of the molecule. core.ac.uk For instance, if the alkyl chain of this compound were functionalized with another alkene, a palladium-catalyzed atom transfer radical cyclization (ATRC) could lead to the formation of carbocyclic rings. core.ac.uk

Lewis base catalysis could also initiate novel cascades. A chiral Lewis base might interact with an electrophilic reagent to generate a species that reacts with the alkene of this compound, triggering a subsequent cyclization or rearrangement to form complex heterocyclic structures. nih.gov The compound has already been used in alkylation reactions to produce ketoesters, demonstrating its utility in building more complex carbon skeletons. esf.edu

| Cascade Type | Trigger / Catalyst | Key Steps | Potential Product Scaffold |

| Radical Cyclization | Pd(0) / Light | Iodine atom transfer, radical addition to a tethered π-system | Fused or spirocyclic carbocycles |

| Anion-Initiated Cascade | Strong Base (e.g., NaH) | Deprotonation, alkylation, subsequent intramolecular reaction | Polyfunctional acyclic systems esf.edu |

| Lewis Base Catalyzed | Chiral phosphine (B1218219)/amine | Electrophilic activation of alkene, nucleophilic attack, cyclization | Substituted heterocycles nih.gov |

This table outlines potential cascade reactions starting from derivatives of this compound, inspired by modern synthetic methodologies.

Potential Applications in Materials Science and Chemoinformatics

The unique structural features of this compound open up speculative but intriguing possibilities in materials science and chemoinformatics.

Materials Science: The vinyl iodide functionality is a reactive handle that could be used to incorporate this molecule into polymers or onto material surfaces. Through controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or transition-metal-catalyzed polycondensation, this compound could serve as a monomer or a co-monomer. The defined (Z)-geometry of the double bond would be retained in the polymer backbone, potentially imparting specific conformational constraints and influencing the bulk properties of the resulting material, such as its thermal stability or optical properties.

Chemoinformatics: As researchers design more complex synthetic routes involving this compound, chemoinformatic tools will become indispensable. Computational methods can predict the outcomes of novel catalytic reactions, screen for optimal reaction conditions, and calculate the physicochemical properties of new derivatives. Furthermore, databases of reactions and properties can be expanded by including experimental data for this compound and its products, aiding in the future development of predictive models for synthesis and material design.

| Field | Potential Application | Research Focus |

| Materials Science | Monomer for stereoregular polymers | Developing polymerization methods (e.g., Pd-catalyzed) that preserve the (Z)-alkene geometry. |

| Surface functionalization agent | Grafting the molecule onto surfaces (e.g., silica, gold) via the iodide to create tailored interfaces. | |

| Chemoinformatics | Reaction prediction and optimization | Using machine learning models to predict the success of novel catalytic transformations. |

| Virtual screening of derivatives | Computationally generating and evaluating libraries of compounds derived from this compound for desired properties. |

This table summarizes prospective applications of this compound in interdisciplinary fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.